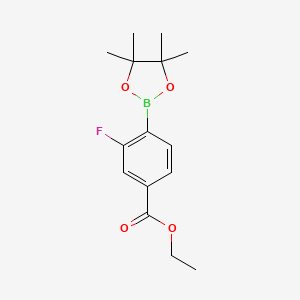
3-Fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoato de etilo
Descripción general
Descripción
The compound “Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained by a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un bloque de construcción muy valioso en la síntesis orgánica . Se utiliza a menudo en la protección de glicoles, la síntesis asimétrica de aminoácidos, las reacciones de Diels–Alder y las reacciones de acoplamiento de Suzuki .
Diseño y administración de fármacos
Los ácidos bóricos y sus ésteres, incluido este compuesto, se consideran altamente para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Se utilizan particularmente como portadores de boro adecuados para la terapia de captura de neutrones .
Inhibidores enzimáticos
En la investigación de aplicaciones de fármacos, los compuestos de ácido bórico se utilizan a menudo como inhibidores enzimáticos . Se pueden utilizar no solo en el tratamiento de tumores e infecciones microbianas, sino también en el diseño de fármacos anticancerígenos .
Protodesboronación en reacciones químicas
Este compuesto participa en la protodesboronación catalítica de ésteres bóricos de pinacol . Este proceso se utiliza en la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida .
Estudios de hidrólisis
Se ha estudiado la susceptibilidad del compuesto a la hidrólisis a pH fisiológico . Esto es importante cuando se consideran estos ésteres bóricos de pinacol para fines farmacológicos .
Sondas fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, sacaridos, iones de cobre y flúor, y sustancias catecolamina .
Reactante en la síntesis de inhibidores heterocíclicos fusionados a indol
Este compuesto se utiliza como reactante en la síntesis de inhibidores heterocíclicos fusionados a indol de la enzima polimerasa de la hepatitis C .
Estudios de interacciones pi y estructura electrónica
El compuesto se utiliza en estudios de interacciones pi, estructura electrónica y absorción UV transitoria de conjugados de ferroceno-fullereno unidos por puente subftalocianina-borato .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds in organic synthesis .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester is replaced by a transition metal, typically palladium . This allows the compound to form new carbon-carbon bonds with other organic molecules .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, affects the synthetic pathways of numerous organic compounds . By enabling the formation of new carbon-carbon bonds, it allows for the construction of complex organic structures from simpler building blocks .
Pharmacokinetics
It’s important to note that boronic esters, in general, are known to be relatively stable and readily prepared , suggesting they may have favorable bioavailability. Their susceptibility to hydrolysis, especially at physiological ph, could impact their stability and hence their pharmacokinetic properties .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of transition metals, particularly palladium, is crucial for the compound’s participation in Suzuki-Miyaura cross-coupling reactions .
Propiedades
IUPAC Name |
ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGWPHDXQZIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630897 | |
| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851334-92-4 | |
| Record name | Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




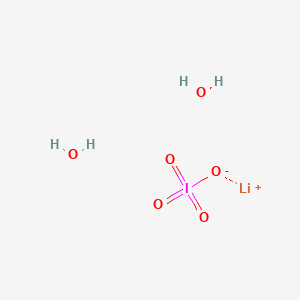
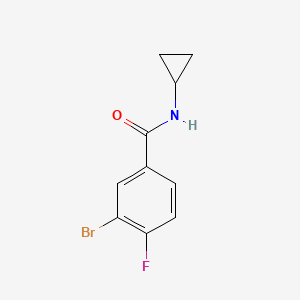
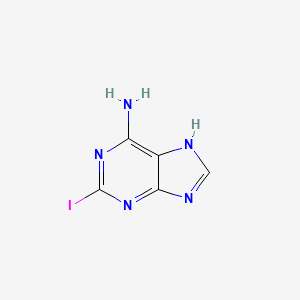
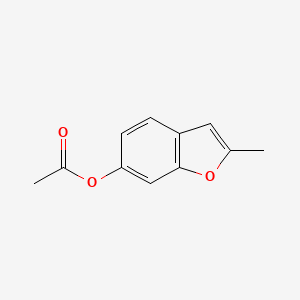
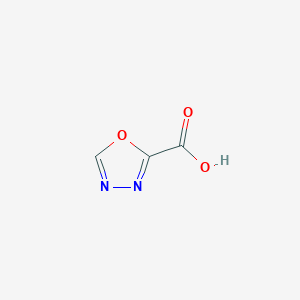
![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)

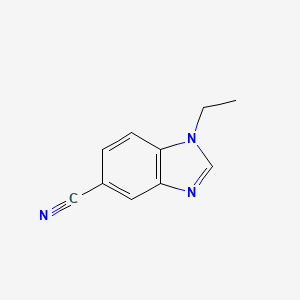

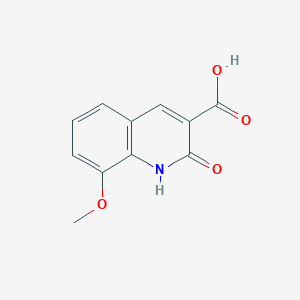
![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)
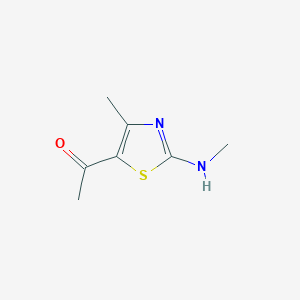
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)